molecular formula C15H16O2 B14401851 [2-(Benzyloxy)ethoxy]benzene CAS No. 84877-70-3

[2-(Benzyloxy)ethoxy]benzene

Cat. No.: B14401851
CAS No.: 84877-70-3
M. Wt: 228.29 g/mol
InChI Key: LGQGKWYWLSCYET-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)ethoxy]benzene typically involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol attacks the carbon atom bonded to the chlorine atom in 2-chloroethanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)ethoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to form a benzyl alcohol derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivative.

    Reduction: Benzyl alcohol derivative.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Benzyloxy)ethoxy]benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methoxy)ethoxy]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.

    [2-(Ethoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.

    [2-(Phenoxy)ethoxy]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

[2-(Benzyloxy)ethoxy]benzene is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

84877-70-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-phenoxyethoxymethylbenzene

InChI

InChI=1S/C15H16O2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

LGQGKWYWLSCYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC=C2

Origin of Product

United States

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